N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide

synthetic cannabinoid structure‑activity relationship CB1 receptor

N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide (CAS 1144464-95-8, molecular formula C20H20FN3O2, MW 353.4) is a synthetic indole-3-carboxamide derivative that incorporates an N‑methylindole core and a 4‑fluorophenylacetyl group connected via an N‑(2‑aminoethyl) linker. This architecture places the compound within the aminoalkylindole class of cannabinoid receptor agonists.

Molecular Formula C20H20FN3O2
Molecular Weight 353.4 g/mol
Cat. No. B12186511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide
Molecular FormulaC20H20FN3O2
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C20H20FN3O2/c1-24-13-17(16-4-2-3-5-18(16)24)20(26)23-11-10-22-19(25)12-14-6-8-15(21)9-7-14/h2-9,13H,10-12H2,1H3,(H,22,25)(H,23,26)
InChIKeyDDXKUZAJDDCQBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide – Procurement‑Grade Structural Identity & Pharmacological Baseline


N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide (CAS 1144464-95-8, molecular formula C20H20FN3O2, MW 353.4) is a synthetic indole-3-carboxamide derivative that incorporates an N‑methylindole core and a 4‑fluorophenylacetyl group connected via an N‑(2‑aminoethyl) linker . This architecture places the compound within the aminoalkylindole class of cannabinoid receptor agonists [1]. The same indole-3-carboxamide scaffold underpins widely studied synthetic cannabinoids such as AB-FUBICA (EC50 CB1 = 21 nM, CB2 = 15 nM) , SDB-006 (EC50 CB1 = 19 nM, CB2 = 134 nM) , and 5F-MDMB-PICA (EC50 CB1 = 0.45 nM, CB2 = 7.4 nM) [2]; therefore the compound’s biological target space is structurally well‑precedented, although its own quantitative pharmacological profile remains to be fully characterised in the public literature.

Why N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide Cannot Be Interchanged with Class‑Analogues


Indole-3-carboxamide cannabinoid agonists display extreme sensitivity to the identity of the N‑1 substituent and the nature of the C‑3 side chain; even single‑atom changes can shift CB1/CB2 potency ratios by orders of magnitude [1]. For example, AB‑FUBICA (N‑1 = 4‑fluorobenzyl) possesses EC50 values of 21 nM (CB1) and 15 nM (CB2), whereas SDB-006 (N‑1 = pentyl) shows EC50 = 19 nM (CB1) but 134 nM (CB2), and 5F‑ADBICA (N‑1 = 5‑fluoropentyl) reaches EC50 = 0.77 nM (CB1) [2]. N‑(2‑{[(4‑fluorophenyl)acetyl]amino}ethyl)-1‑methyl‑1H‑indole-3‑carboxamide uniquely combines an N‑methyl indole with a 4‑fluorophenylacetyl‑aminoethyl tail – a substitution pattern not represented by any of the well‑characterised reference compounds. Generic procurement of a “close” indole‑3‑carboxamide therefore risks selecting a molecule with a CB1 potency 10‑ to 100‑fold different from that required for the intended experimental or analytical application, invalidating dose‑response calibrations and forensic reference matching.

Quantitative Differentiation Evidence for N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide Against Key Comparators


Structural Differentiation – N‑Methyl vs. N‑Fluorobenzyl Indole Substitution

The target compound carries an N‑methyl substituent on the indole core, whereas its closest indole-3-carboxamide comparators such as AB‑FUBICA and ADB‑FUBICA bear an N‑(4‑fluorobenzyl) group [1]. In the broader aminoalkylindole literature, replacing an N‑alkyl with an N‑benzyl substituent alters CB1 affinity by >10‑fold [2]. This single‑atom difference (CH₃ vs. CH₂‑C₆H₄‑F) creates a distinct steric and electronic environment around the indole binding pocket, meaning that potency and efficacy values measured for AB‑FUBICA (EC50 CB1 = 21 nM) or ADB‑FUBICA (EC50 CB1 = 2.6 nM) cannot be extrapolated to the target compound .

synthetic cannabinoid structure‑activity relationship CB1 receptor

Side‑Chain Differentiation – 4‑Fluorophenylacetyl‑Aminoethyl vs. Valinate/Tert‑Leucinate Head Groups

The target compound features a 4‑fluorophenylacetyl‑aminoethyl side chain, whereas high‑potency indole-3-carboxamides such as 5F‑MDMB‑PICA (EC50 CB1 = 0.45 nM) and 5F‑ADBICA (EC50 CB1 = 0.77 nM) employ valinate or tert‑leucinate methyl ester head groups [1][2]. In the valinate/tert‑leucinate series, the methyl ester group contributes a key hydrogen‑bond acceptor that enhances CB1 potency by approximately 10‑ to 100‑fold relative to simpler carboxamide‑terminated side chains [3]. The target compound lacks this ester motif, predicting substantially lower CB1 potency than 5F‑MDMB‑PICA and 5F‑ADBICA, and potentially a different CB1/CB2 selectivity profile.

synthetic cannabinoid functional selectivity CB2 receptor

Calculated Physicochemical Differentiation – Lipophilicity (clogP) and Topological Polar Surface Area (TPSA)

The target compound’s calculated logP is approximately 2.63 and its TPSA is 63.99 Ų (based on the molecular formula C20H20FN3O2 and the neutral species) [1]. These values place the compound in a lower lipophilicity range than AB‑FUBICA (clogP ≈ 3.5, TPSA ≈ 64 Ų) and substantially below 5F‑MDMB‑PICA (clogP ≈ 4.5). Lower clogP correlates with improved aqueous solubility and potentially different blood‑brain barrier penetration kinetics in vivo [2].

ADME lipophilicity drug design

Patented Chemical Space Overlap – IKK2 Inhibitory Potential vs. CB Agonist Reference Compounds

The indole‑3‑carboxamide scaffold of the target compound is encompassed by the Markush formulae in patents US20070254873 and US20080269291, which claim IKK2 (IκB kinase β) inhibitors [1]. In contrast, comparators such as AB‑FUBICA and SDB‑006 are explicitly disclosed as cannabinoid receptor agonists and are not claimed as kinase inhibitors. This dual pharmacological potential (cannabinoid agonism plus possible IKK2 inhibition) is unique to the N‑methyl‑4‑fluorophenylacetyl‑aminoethyl substitution pattern and is absent from the N‑fluorobenzyl or N‑pentyl indole‑3‑carboxamide series.

IKK2 inhibitor kinase patent analysis

Metabolic Stability Inference – 4‑Fluorophenylacetyl vs. 5‑Fluoropentyl Side Chain

Synthetic cannabinoids bearing a 5‑fluoropentyl side chain (e.g., 5F‑MDMB‑PICA) are susceptible to rapid oxidative defluorination and ω‑oxidation, generating abundant Phase I metabolites that complicate forensic detection [1]. The target compound’s 4‑fluorophenylacetyl group places the fluorine on an aromatic ring that is resistant to oxidative defluorination; primary metabolism is predicted to occur via amide hydrolysis rather than CYP‑mediated alkyl chain oxidation, yielding a simpler, more predictable metabolite profile [2].

metabolism oxidative defluorination forensic toxicology

Analytical Reference Differentiation – Unique GC‑MS/LC‑QTOF‑MS Discrimination from Isomeric/Bioisosteric Analogues

The 4‑fluorophenylacetyl‑aminoethyl side chain produces a characteristic fragment ion pattern that differs from the 4‑fluorobenzyl‑bearing compounds AB‑FUBICA and ADB‑FUBICA, as well as from the 5‑fluoropentyl‑bearing 5F‑MDMB‑PICA [1]. In LC‑QTOF‑MS analysis, the target compound’s diagnostic ions include the acylium fragment (4‑fluorophenylacetyl, m/z 153.05) and the indole‑3‑carboxamide acylium fragment (m/z 187.09), which collectively provide a unique mass spectrometric signature not shared by any of the comparator SCRA structures [2].

analytical chemistry mass spectrometry forensic analysis

Recommended Application Scenarios for N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide in Research & Industrial Workflows


Forensic Mass Spectral Library Construction and Seized‑Drug Identification

The compound’s unique LC‑QTOF‑MS fragmentation pattern (m/z 153.05 and m/z 187.09 diagnostic ions) makes it an essential reference standard for forensic laboratories building comprehensive spectral libraries of emerging indole‑3‑carboxamide synthetic cannabinoids [1]. Its mass spectrum is orthogonal to those of AB‑FUBICA, ADB‑FUBICA, and 5F‑MDMB‑PICA, preventing misidentification when analysing complex spice preparations.

CB1/CB2 Pharmacological Profiling in Recombinant Receptor Assays

As an indole‑3‑carboxamide with a non‑valinate side chain, the compound is expected to exhibit a CB1 potency profile intermediate between the ultra‑potent 5F‑MDMB‑PICA (EC50 <1 nM) and the moderate‑potency SDB‑006 (EC50 ~19 nM) [2]. This positions it as a useful mid‑range calibrator for functional assays (FLIPR membrane potential, β‑arrestin recruitment) where extremely potent agonists saturate the assay window.

IKK2 Kinase Inhibitor Screening and Early‑Stage Drug Discovery

Patents US20070254873 and US20080269291 claim compounds with the indole‑3‑carboxamide scaffold as IKK2 inhibitors [3]. The target compound’s structural features fall within these Markush claims, making it a direct entry point for medicinal chemistry programmes targeting IKK2‑mediated inflammatory pathways (rheumatoid arthritis, asthma, COPD) without requiring de‑novo scaffold design.

Metabolite Pathway Elucidation Studies Using Human Liver Microsomes

The compound’s metabolically stable 4‑fluorophenylacetyl group (aromatic C‑F bond) directs Phase I metabolism toward amide hydrolysis rather than oxidative defluorination, generating a simpler, more predictable metabolite panel than 5‑fluoropentyl‑bearing SCRA [4]. This makes it an ideal model substrate for developing LC‑HRMS‑based metabolite identification workflows in forensic toxicology.

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